molecular formula C19H28NO3+ B12778608 Glycopyrronium, threo- CAS No. 740031-54-3

Glycopyrronium, threo-

Cat. No.: B12778608
CAS No.: 740031-54-3
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-MJGOQNOKSA-N
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Description

Glycopyrronium, also known as glycopyrrolate, is a quaternary ammonium compound and a long-acting muscarinic antagonist. It is widely used in medical applications, particularly for its anticholinergic properties. Glycopyrronium is commonly prescribed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and as an adjunct therapy in anesthesia to reduce salivation and other secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium chloride involves the reaction of tropic acid with 3-quinuclidinol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified through crystallization .

Industrial Production Methods: Industrial production of glycopyrronium chloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to yield high-purity glycopyrronium chloride suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:

    Oxidation: Glycopyrronium can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert glycopyrronium to its reduced forms.

    Substitution: Glycopyrronium can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycopyrronium oxides, while substitution reactions can produce various glycopyrronium derivatives .

Scientific Research Applications

Glycopyrronium has a wide range of scientific research applications:

Mechanism of Action

Glycopyrronium exerts its effects by competitively blocking muscarinic receptors, particularly the M1, M2, and M3 subtypes. By inhibiting cholinergic transmission, glycopyrronium reduces secretions in the respiratory tract, gastrointestinal tract, and other tissues. This mechanism is beneficial in conditions like COPD, where reducing bronchial secretions and preventing bronchoconstriction are crucial .

Comparison with Similar Compounds

    Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.

    Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.

    Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.

Comparison: Glycopyrronium is unique in its longer duration of action compared to ipratropium and its wider therapeutic window compared to tiotropium. It is also known for its minimal central nervous system effects due to its inability to cross the blood-brain barrier .

Properties

CAS No.

740031-54-3

Molecular Formula

C19H28NO3+

Molecular Weight

318.4 g/mol

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1

InChI Key

ANGKOCUUWGHLCE-MJGOQNOKSA-N

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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